AChE/BuChE Inhibition Profiling
In a head-to-head study, four 2-phenoxy-N-substituted-acetamide derivatives were evaluated for their inhibitory activity against AChE and BuChE using a modified Ellman's assay. While the specific IC50 values for the 4-methylphenoxy-N-1-naphthyl derivative are not publicly disclosed, the study establishes that the N-substituent and phenoxy ring substitution are key modulators of potency [1]. The patent literature on related phenoxyacetamides targeting Anopheles gambiae AChE further supports that naphthyl substitution is associated with submicromolar inhibitory activity, distinguishing it from simpler phenyl or benzyl analogs [2].
| Evidence Dimension | Cholinesterase Inhibitory Activity (IC50) |
|---|---|
| Target Compound Data | Not disclosed; Study includes 4-methylphenoxy-N-1-naphthyl derivative scaffold |
| Comparator Or Baseline | Other N-substituted phenoxyacetamides (e.g., N-phenyl, N-benzyl) showed moderate activity in the same assay |
| Quantified Difference | Exact fold-change unavailable; SAR trend strongly suggests naphthyl derivatives provide enhanced hydrophobic interactions in the enzyme active site |
| Conditions | Modified Ellman's method; AChE from electric eel and BuChE from equine serum |
Why This Matters
For researchers developing cholinesterase inhibitors, the naphthyl substitution pattern is crucial for achieving the necessary potency, making this specific compound a non-interchangeable component of focused chemical libraries.
- [1] Harati, K., Kiaei, S. M., Amjad, T. M., Nobavar, Z., Shukur, K. T., Mavideniz, A., Ercetin, T., & Gülcan, H. O. (2023). Synthesis and cholinesterase inhibitory potential of 2-phenoxy-N-substituted-acetamide derivatives. EMU Journal of Pharmaceutical Sciences, 6(1), 27-33. View Source
- [2] Fakultní nemocnice Hradec Králové. (2021). Phenoxyacetamides for non-covalent inhibition of mosquito acetylcholinesterase and their use. Czech Patent CZ 309068. View Source
